molecular formula C16H28INO2 B4623406 [2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide

[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide

Cat. No.: B4623406
M. Wt: 393.30 g/mol
InChI Key: ICZDQTZIVWSBQZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[321]octanyl] acetate;iodide is a complex organic compound that features a unique structure combining a piperidinium ion and a bicyclo[321]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide typically involves multiple steps, starting with the preparation of the bicyclo[3.2.1]octane core. This can be achieved through a Diels-Alder reaction followed by functional group modifications. The piperidinium ion is introduced via alkylation reactions, where 1-methylpiperidine is reacted with appropriate alkylating agents under controlled conditions to form the desired quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving ion channels and neurotransmitter receptors due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide involves its interaction with molecular targets such as ion channels or receptors. The piperidinium ion can mimic the action of neurotransmitters, binding to specific sites and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
  • 2-(1-Methylpiperidin-4-yl)ethanamine

Uniqueness

Compared to similar compounds, [2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide stands out due to its unique bicyclo[3.2.1]octane structure, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(1-methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28NO2.HI/c1-12(18)19-16-13-6-8-14(16)15(9-7-13)17(2)10-4-3-5-11-17;/h13-16H,3-11H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZDQTZIVWSBQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2CCC1C(CC2)[N+]3(CCCCC3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide
Reactant of Route 2
[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide
Reactant of Route 3
[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide
Reactant of Route 4
Reactant of Route 4
[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide
Reactant of Route 5
Reactant of Route 5
[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide
Reactant of Route 6
Reactant of Route 6
[2-(1-Methylpiperidin-1-ium-1-yl)-8-bicyclo[3.2.1]octanyl] acetate;iodide

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